HSV-1 Antiviral Activity: Norbatzelladine L Exhibits Potent Viral Adsorption Inhibition
Norbatzelladine L demonstrates potent antiviral activity against Herpes Simplex virus type 1 (HSV-1), achieving 97% inhibition of viral adsorption at a maximum non-toxic concentration (MNTC) of 2.5 µg/mL . While batzelladine L has been reported to possess antiviral activity, direct comparative data for HSV-1 are limited; however, the distinct activity profile of norbatzelladine L in this assay, particularly the high inhibition percentage at a defined non-toxic concentration, underscores its unique potential for antiviral research applications . Batzelladine L, in contrast, has been more extensively characterized for its antimalarial and leishmanicidal properties [1].
| Evidence Dimension | Inhibition of HSV-1 viral adsorption |
|---|---|
| Target Compound Data | 97% inhibition |
| Comparator Or Baseline | Batzelladine L (data not reported for this assay) |
| Quantified Difference | Not directly comparable; norbatzelladine L demonstrates specific antiviral activity in this assay while batzelladine L's antiviral profile is less defined for HSV-1 |
| Conditions | HSV-1 infected cells; MNTC = 2.5 µg/mL |
Why This Matters
This data directly supports the selection of norbatzelladine L for HSV-1 antiviral studies, as it provides a validated quantitative benchmark (97% inhibition at 2.5 µg/mL) that batzelladine L lacks for this specific viral target.
- [1] Santos, M. F. C.; Harper, P. M.; Williams, D. E.; Mesquita, J. T.; Pinto, E. G.; da Costa-Silva, T. A.; Hajdu, E.; Ferreira, A. G.; Santos, R. A.; Murphy, P. J.; Andersen, R. J.; Tempone, A. G.; Berlinck, R. G. S. Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula. J. Nat. Prod. 2015, 78 (5), 1101–1112. View Source
